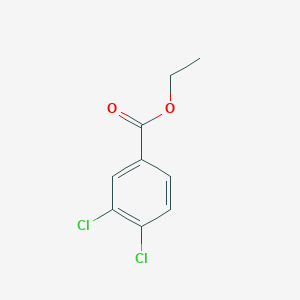

Ethyl 3,4-dichlorobenzoate

描述

Significance of Dichlorobenzoate Esters in Organic Synthesis

Dichlorobenzoate esters, as a class of compounds, are of considerable importance in organic synthesis. Their chlorinated benzene (B151609) ring makes them key intermediates in the production of pharmaceuticals and agrochemicals. The presence and position of the chlorine atoms on the aromatic ring influence the molecule's reactivity and electronic properties, which can be strategically utilized by chemists to construct target molecules with desired functionalities. For instance, derivatives of dichloro-substituted benzoates have been shown to exhibit selective activity towards various biological receptors, a crucial aspect in drug design.

The ester group, typically a methyl or ethyl ester, provides a reactive site for transformations such as hydrolysis to the corresponding carboxylic acid, or transesterification. This versatility allows for the incorporation of the dichlorobenzoate scaffold into a larger molecular framework.

Research Context and Scope of the Chemical Compound

The research surrounding Ethyl 3,4-dichlorobenzoate (B1239242) primarily revolves around its application as a synthetic intermediate. It is commercially available and used in laboratories for the synthesis of new and complex organic molecules. sigmaaldrich.com While specific research exclusively focused on Ethyl 3,4-dichlorobenzoate is often part of larger synthetic projects, its role is critical. For example, it can be a precursor in the development of novel pharmaceutical compounds. Although detailed public information on all its specific applications is limited, its inclusion in chemical supplier catalogs and research articles points to its ongoing use in the scientific community. sigmaaldrich.comsigmaaldrich.com The compound is also noted for its potential application in the treatment of cancer, highlighting its relevance in medicinal chemistry research. cymitquimica.com

Historical Perspective of Halogenated Benzoates in Chemical Science

The history of halogenated benzoates is intrinsically linked to the broader history of benzoic acid and halogenation in organic chemistry. Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832. newworldencyclopedia.org The first industrial production of benzoic acid involved a process that yielded chlorinated benzoic acid derivatives as byproducts. wikipedia.orgchemeurope.com This early exposure to chlorinated benzoates likely sparked interest in their properties and potential applications.

Over time, the deliberate halogenation of aromatic compounds became a fundamental tool in organic synthesis. The introduction of halogen atoms was found to significantly alter the chemical and physical properties of molecules, a discovery that has been extensively exploited in medicinal chemistry and materials science. The use of halogenated benzoic acids and their esters as intermediates in the synthesis of agrochemicals, such as herbicides, became prominent in the 20th century. mdpi.com Today, the strategic placement of chlorine atoms on the benzoate (B1203000) ring, as seen in this compound, is a testament to the long history of chemists harnessing the power of halogenation to create molecules with specific functions.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28394-58-3 | sigmaaldrich.comepa.gov |

| Molecular Formula | C₉H₈Cl₂O₂ | sigmaaldrich.com |

| Molecular Weight | 219.06 g/mol | sigmaaldrich.com |

| Physical Form | White to off-white powder or crystals | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONQPSPHUKKUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467261 | |

| Record name | ethyl-3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28394-58-3 | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28394-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028394583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,4 Dichlorobenzoate

Esterification Routes to Ethyl 3,4-Dichlorobenzoate (B1239242)

The most direct method for synthesizing Ethyl 3,4-dichlorobenzoate is the esterification of 3,4-dichlorobenzoic acid with ethanol (B145695). This transformation can be achieved through several established chemical protocols.

Conventional Esterification Techniques

The benchmark method for this type of synthesis is the Fischer-Speier esterification. This reaction involves heating the parent carboxylic acid (3,4-dichlorobenzoic acid) with an excess of the alcohol (ethanol). chemguide.co.ukyoutube.com The process is reversible and typically slow, requiring a strong acid catalyst to proceed at a practical rate. chemguide.co.uk The general equation for this equilibrium reaction is:

C₇H₄Cl₂O₂ (3,4-Dichlorobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₈Cl₂O₂ (this compound) + H₂O (Water)

To drive the reaction toward the product side, it is common to either use a large excess of the alcohol or to remove the water as it is formed, for instance, through azeotropic distillation. youtube.com Alternative conventional methods include the reaction of an alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides (acid chlorides) or acid anhydrides. chemguide.co.uklibretexts.org For example, 3,4-dichlorobenzoyl chloride can react vigorously with ethanol to produce this compound and hydrogen chloride gas. chemguide.co.uk

Catalytic Systems in Ester Synthesis

A range of acid catalysts are employed to accelerate the esterification process. Concentrated sulfuric acid is a traditional and effective catalyst for this purpose. chemguide.co.uk Dry hydrogen chloride gas is also used, particularly in the synthesis of aromatic esters. chemguide.co.uk

Modern synthetic chemistry has also seen the application of solid acid catalysts, such as cation-exchange resins. researchgate.net These catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions, which can be beneficial in preventing side reactions. Other catalytic systems reported for general esterification include Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids such as magnesium chloride. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalyst. beilstein-journals.org

For Fischer esterification, gently heating the reaction mixture is standard practice. chemguide.co.uk The use of a solvent like dichloromethane (B109758) has been found to provide high yields in related preparations. researchgate.net In reactive distillation processes for similar esters, using an entrainer like cyclohexane (B81311) helps to remove water and shift the equilibrium, leading to yields as high as 98.92%. researchgate.net The optimization process involves a systematic approach, often varying one parameter at a time or using Design of Experiments (DoE) methodologies to efficiently map the reaction space and identify the optimal conditions for yield and selectivity. beilstein-journals.orgscielo.br

Table 1: Factors in the Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Typical Conditions/Variations |

| Temperature | Affects reaction rate; higher temperatures can increase rate but may also lead to side products. | Gentle heating or reflux is common. chemguide.co.uk |

| Catalyst | Increases the rate of reaction to achieve equilibrium faster. | Concentrated H₂SO₄, HCl gas, cation-exchange resins. chemguide.co.ukresearchgate.net |

| Reactant Ratio | Using excess ethanol shifts the equilibrium towards the ester product. | Excess ethanol is typically used. |

| Solvent | Can influence solubility and reaction kinetics. | Dichloromethane, acetonitrile, or solvent-free conditions. researchgate.netscielo.br |

| Water Removal | Drives the reversible reaction to completion. | Azeotropic distillation with an entrainer (e.g., cyclohexane). researchgate.net |

Derivatization Strategies of the Dichlorobenzene Moiety

The two chlorine atoms on the aromatic ring of this compound are key sites for further chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Functionalization via Halogen Substitution Reactions

The chlorine atoms on the benzene (B151609) ring can be replaced by other atoms or groups through nucleophilic aromatic substitution (SₙAr) reactions. ck12.org Due to the presence of the electron-withdrawing ethyl ester group, the aromatic ring is activated towards attack by nucleophiles. Common nucleophiles used in such reactions include hydroxides, cyanides, and ammonia (B1221849). savemyexams.com

For instance, reaction with aqueous sodium hydroxide (B78521) (NaOH) under heat can substitute a chlorine atom with a hydroxyl group (-OH). savemyexams.com Similarly, reacting with potassium cyanide (KCN) can introduce a nitrile group (-CN), which has the added benefit of extending the carbon chain. savemyexams.com Reaction with ammonia can introduce an amine group (-NH₂). savemyexams.com The regioselectivity of these substitutions (i.e., whether the chlorine at position 3 or 4 reacts) depends on the specific reaction conditions and the electronic effects of the substituents on the ring.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Functional Group |

| Hydroxide | Aqueous NaOH | Hydroxyl (-OH) |

| Cyanide | Ethanolic KCN | Nitrile (-CN) |

| Ammonia | Ethanolic NH₃ | Amine (-NH₂) |

Coupling Reactions and Aryl Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen atoms. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

The Sonogashira coupling, for example, allows for the reaction of aryl halides with terminal alkynes to form aryl-alkyne bonds. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. Such reactions could be applied to this compound to introduce alkyne functionalities. Other important coupling reactions include the Suzuki coupling (with boronic acids), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines), which could selectively functionalize one or both of the C-Cl bonds. These methods provide versatile pathways for aryl functionalization, enabling the synthesis of a wide array of derivatives. rsc.org

Modifications of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two chlorine atoms and the ethyl carboxylate group. cymitquimica.comminia.edu.eg Reactions like nitration or halogenation, which typically proceed readily with benzene, would require harsh conditions and would likely result in a mixture of products with substitution occurring at the less sterically hindered and least deactivated positions.

Conversely, the presence of these electron-withdrawing groups, particularly when positioned ortho or para to a leaving group (a halogen in this case), activates the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchemistrysteps.comlumenlearning.com In this type of reaction, a strong nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com For this compound, a nucleophile like sodium methoxide (B1231860) could potentially replace one of the chlorine atoms. The chlorine at the C4 position (para to the ester group) is more likely to be substituted because the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the ester group through resonance, which provides greater stabilization. quizlet.com

Transformations Involving the Ester Functionality

The ester group is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis is the cleavage of the ester bond by water to yield the parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. nih.gov

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. jcsp.org.pk The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid by the base. chemrxiv.org

In the case of this compound, hydrolysis yields 3,4-dichlorobenzoic acid and ethanol.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comjbiochemtech.com For example, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide would result in the formation of mthis compound and ethanol. researchgate.netyoutube.com Using a large excess of the reactant alcohol helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

| Reaction | Reagents | Catalyst | Products | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | 3,4-Dichlorobenzoic Acid + Ethanol | Reversible; requires excess water |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | - (Base is a reactant) | Sodium 3,4-Dichlorobenzoate + Ethanol | Irreversible; goes to completion |

| Transesterification | An alcohol (e.g., Methanol) | Acid or Base | New Ester (e.g., Mthis compound) + Ethanol | Reversible; requires excess alcohol |

Reduction and Other Ester Group Modifications

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols : Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgcommonorganicchemistry.com The reaction involves two successive additions of a hydride ion (H⁻). ucalgary.cachemistrysteps.com The first addition leads to an aldehyde intermediate, which is immediately reduced further to the alcohol. orgosolver.com For this compound, reduction with LiAlH₄ would yield (3,4-dichlorophenyl)methanol and ethanol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com

Partial Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde product. chemistrysteps.com The bulky nature of DIBAL-H helps to form a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. chemistrysteps.comyoutube.com This method allows for the conversion of this compound to 3,4-dichlorobenzaldehyde.

| Reducing Agent | Abbreviation | Product | Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | (3,4-Dichlorophenyl)methanol | Typically in ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride | DIBAL-H | 3,4-Dichlorobenzaldehyde | Low temperature (e.g., -78 °C) in a non-polar solvent, followed by aqueous workup |

Regioselective Synthesis and Isomer Control

The direct chlorination of ethyl benzoate (B1203000) to produce this compound with high selectivity is challenging. Electrophilic chlorination of an ester-substituted benzene ring would typically yield a mixture of ortho and para isomers, with further chlorination leading to multiple dichlorinated products.

Therefore, achieving regiochemical control requires a synthetic strategy that begins with a precursor already possessing the desired 3,4-dichloro substitution pattern. A common and effective method is the synthesis of the target molecule from 3,4-dichlorobenzoic acid. cymitquimica.comnih.gov This acid can be prepared through various routes, for instance, by the oxidation of 3,4-dichlorotoluene. chemicalbook.com Another reported method involves the high-temperature chlorination of p-chlorobenzoic acid using antimony pentachloride. prepchem.com

Once the correctly substituted 3,4-dichlorobenzoic acid is obtained, it can be converted to the corresponding ethyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This multi-step approach, starting from a pre-substituted precursor, ensures that the final product is the desired 3,4-isomer, avoiding the separation issues associated with direct, non-selective chlorination of the aromatic ring.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3,4 Dichlorobenzoate

Reaction Kinetics and Thermodynamic Considerations

The rate of reaction is influenced by factors such as temperature, the concentration of reactants, and the nature of the solvent. For the alkaline hydrolysis of ethyl benzoates, the reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. The presence of electron-withdrawing chloro substituents on the benzene (B151609) ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Thermodynamic considerations for the hydrolysis of Ethyl 3,4-dichlorobenzoate (B1239242) involve the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) during the reaction. The hydrolysis of an ester to a carboxylate and an alcohol is generally an exergonic process, with a negative ΔG. The Arrhenius parameters, including the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the temperature dependence of the reaction rate. For related substituted ethyl benzoates, these parameters have been determined, and it is anticipated that the chloro substituents in Ethyl 3,4-dichlorobenzoate would influence these values, though specific experimental data is not prevalent.

Table 1: General Thermodynamic Parameters for Ester Hydrolysis

| Parameter | Description | Expected Influence of Dichloro Substituents |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Likely lowered due to electronic stabilization of the transition state. |

| Enthalpy of Reaction (ΔH) | The heat change accompanying the reaction. | Expected to be negative (exothermic). |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Generally small for this type of reaction. |

Influence of Substituents on Reaction Pathways

The two chlorine atoms at the 3- and 4-positions of the benzene ring significantly influence the reactivity of this compound. These electron-withdrawing groups affect the electron density distribution in the aromatic ring and the ester functional group. Research on the alkaline hydrolysis of ethyl dichlorobenzoates has shown that the cumulative effect of multiple substituents is not always simply additive. epa.gov

Interactions with Chemical Reagents and Reaction Selectivity

This compound, as an ester, undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution. The reactivity and selectivity of these reactions are modulated by the dichlorinated phenyl ring.

One notable reaction is with nitrogen nucleophiles, such as anilines. The coupling of anilines with isopropoxycarbonyl 3,4-dichlorobenzoate has been reported as a method for forming amide bonds. This suggests that this compound would similarly react with amines to form the corresponding N-substituted 3,4-dichlorobenzamides.

The interaction with strong nucleophiles like Grignard reagents (organomagnesium halides) is another important aspect of its reactivity. Esters typically react with two equivalents of a Grignard reagent to produce tertiary alcohols. In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,1-disubstituted-1-(3,4-dichlorophenyl)ethanol after the initial nucleophilic acyl substitution is followed by a second nucleophilic addition to the intermediate ketone. The electron-withdrawing nature of the dichlorophenyl group would enhance the reactivity of the carbonyl carbon towards the Grignard reagent.

The selectivity of these reactions can be influenced by the choice of reagent and reaction conditions. For instance, the use of less reactive organometallic reagents, such as organocuprates, might allow for the isolation of the ketone intermediate without the second addition.

Stability Profile under Varied Chemical Environments

The stability of this compound is dependent on the chemical environment, particularly the pH and the presence of oxidizing or reducing agents.

Acidic and Basic Hydrolysis Mechanisms

The ester linkage in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 3,4-dichlorobenzoic acid and ethanol (B145695). This reaction is reversible and typically requires heating to proceed at a reasonable rate. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid.

Basic Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, this compound is hydrolyzed to sodium 3,4-dichlorobenzoate and ethanol. This reaction is essentially irreversible because the final step involves the deprotonation of the carboxylic acid by the strong base, forming a resonance-stabilized carboxylate anion. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then eliminated, and a final proton transfer from the resulting carboxylic acid to the ethoxide or another hydroxide ion yields the final products. As previously mentioned, the rate of this reaction is enhanced by the electron-withdrawing chloro substituents. epa.gov

Oxidative and Reductive Stability

Oxidative Stability: The aromatic ring of this compound is relatively resistant to oxidation due to the presence of the deactivating chloro and ester groups. Strong oxidizing agents under harsh conditions, such as hot potassium permanganate, can potentially lead to the degradation of the molecule. However, under milder conditions, the ester functionality and the chlorinated aromatic ring are generally stable. The stability towards specific oxidizing agents like ozone would depend on the reaction conditions, as ozone can react with aromatic compounds, particularly those with electron-donating groups, which is not the case here.

Reductive Stability: The ester group of this compound can be reduced to a primary alcohol. A classic method for this transformation is the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent. More modern and common methods involve the use of metal hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can readily reduce the ester to 3,4-dichlorobenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters, thus offering a degree of chemoselectivity if other more reactive functional groups are present in a molecule. Catalytic hydrogenation can also be employed to reduce the ester group, although this might also lead to the dechlorination of the aromatic ring under certain conditions. The selective reduction of the ester in the presence of the chloro substituents would require careful selection of the reducing agent and reaction conditions.

Table 2: Summary of Chemical Reactivity and Stability

| Reaction/Condition | Reagent/Environment | Expected Product(s) | General Reactivity/Stability |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, H₂O, heat | 3,4-Dichlorobenzoic acid, Ethanol | Susceptible to hydrolysis |

| Basic Hydrolysis | OH⁻, H₂O, heat | 3,4-Dichlorobenzoate salt, Ethanol | Susceptible to hydrolysis; faster than acidic hydrolysis |

| Aminolysis | RNH₂ | N-Alkyl-3,4-dichlorobenzamide, Ethanol | Reactive |

| Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | 1,1-Dialkyl-1-(3,4-dichlorophenyl)ethanol | Reactive |

| Reduction | LiAlH₄, then H₃O⁺ | 3,4-Dichlorobenzyl alcohol, Ethanol | Susceptible to reduction |

| Reduction | NaBH₄ | No reaction | Stable |

| Oxidation | Mild oxidizing agents | No reaction | Generally stable |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3,4 Dichlorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For ethyl 3,4-dichlorobenzoate (B1239242), the ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region corresponding to the ethyl group and the aromatic region for the dichlorinated benzene (B151609) ring.

The ethyl group gives rise to two signals:

A quartet around 4.4 ppm, corresponding to the methylene (B1212753) protons (-CH₂-). The deshielded chemical shift is due to the adjacent electron-withdrawing oxygen atom of the ester group. ucalgary.ca The signal is split into a quartet because of coupling with the three neighboring methyl protons.

A triplet around 1.4 ppm, attributed to the methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons. ucalgary.ca

The aromatic region displays signals for the three protons on the benzene ring. The exact chemical shifts and coupling patterns are influenced by the substitution pattern of the two chlorine atoms and the ethyl ester group. Typically, these protons appear as multiplets in the range of 7.5 to 8.0 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) arise from spin-spin coupling between adjacent protons on the ring, which can be used to confirm the 1,2,4-substitution pattern.

Table 1: Expected ¹H NMR Data for Ethyl 3,4-dichlorobenzoate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Connectivity |

| -O-CH₂ -CH₃ | ~4.4 | Quartet | 2H | Methylene group adjacent to an oxygen and a methyl group. ucalgary.ca |

| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H | Methyl group adjacent to a methylene group. ucalgary.ca |

| Aromatic-H | ~7.5 - 8.0 | Multiplet | 3H | Protons on the disubstituted benzene ring. |

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

Key signals include:

A signal for the carbonyl carbon (C=O) of the ester group, which is highly deshielded and typically appears around 165-167 ppm. ucalgary.ca

Signals for the six aromatic carbons . Two of these are directly bonded to chlorine atoms, shifting their resonance. The carbon attached to the ester group is also shifted. The remaining three carbons are bonded to hydrogen. These aromatic signals generally appear in the 128-135 ppm range.

A signal for the methylene carbon (-O-CH₂-) of the ethyl group, appearing around 61 ppm due to its attachment to the electronegative oxygen atom. ucalgary.ca

A signal for the methyl carbon (-CH₃) of the ethyl group, which is the most shielded carbon and appears upfield, typically around 14 ppm. ucalgary.ca

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

| C =O | ~165 - 167 | Ester Carbonyl Carbon ucalgary.ca |

| C -Cl | ~130 - 135 | Aromatic Carbons bonded to Chlorine |

| C -COOEt | ~130 - 133 | Aromatic Carbon bonded to Ester Group |

| C -H | ~128 - 131 | Aromatic Carbons bonded to Hydrogen |

| -O-C H₂- | ~61 | Methylene Carbon ucalgary.ca |

| -C H₃ | ~14 | Methyl Carbon ucalgary.ca |

COSY spectra reveal proton-proton couplings. For this compound, a cross-peak would be observed between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm), confirming the presence of the ethyl group. wiley.com Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the -CH₂- and -CH₃ carbon signals and the signals for the three C-H carbons in the aromatic ring.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uh.edu

The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the substituted aromatic ring.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is characteristic of the carbonyl stretch in an aromatic ester. ucalgary.ca Its position can be influenced by conjugation with the aromatic ring.

C-O Stretch: Esters exhibit strong C-O stretching vibrations. Two bands are typically observed: one for the C(=O)-O bond and another for the O-CH₂ bond, appearing in the 1100-1300 cm⁻¹ range. ucalgary.caoregonstate.edu

Aromatic C=C Stretch: The benzene ring shows characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. lumenlearning.com

Aromatic C-H Stretch: These vibrations appear as weaker bands above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the ethyl group give rise to absorptions in the 2850-3000 cm⁻¹ range. pressbooks.pub

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. oregonstate.edu

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than IR signals.

Assigning specific absorption bands to molecular vibrations allows for a detailed understanding of the structure. ijstr.org The interpretation relies on comparing the experimental spectrum with established correlation charts and, for higher accuracy, with computational simulations (e.g., using Density Functional Theory, DFT). uh.edu

Table 3: Expected Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| > 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 - 1740 | Strong | C=O Stretch | Ester Carbonyl ucalgary.ca |

| ~1400 - 1600 | Medium | C=C Stretch | Aromatic Ring lumenlearning.com |

| ~1100 - 1300 | Strong | C-O Stretch | Ester Linkage ucalgary.ca |

| < 800 | Medium | C-Cl Stretch | Aryl Halide |

Vibrational spectroscopy (IR and Raman) and NMR are powerful Process Analytical Technology (PAT) tools for monitoring chemical reactions in real-time without the need for sample extraction. nih.goved.ac.uk For reactions involving this compound, such as its synthesis via Fischer esterification of 3,4-dichlorobenzoic acid with ethanol (B145695), in situ monitoring can provide valuable kinetic and mechanistic data.

By inserting a fiber-optic IR or Raman probe, or by using a flow-NMR setup, the reaction progress can be tracked by observing changes in the spectra. For instance, during the esterification reaction, one could monitor:

The decrease in the intensity of the broad O-H stretch (around 3000-3300 cm⁻¹) of the starting carboxylic acid.

The simultaneous increase in the intensity of the characteristic ester C=O stretch (~1720 cm⁻¹) and the aliphatic C-H stretches of the ethyl group. nih.gov

This real-time data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected, and its presence would confirm the molecular weight. Due to the presence of two chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M⁺, [M+2]⁺, and [M+4]⁺) because of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of esters in mass spectrometry is well-documented. libretexts.org For ethyl esters of benzoic acids, a common fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. pharmacy180.com This cleavage results in the formation of a stable 3,4-dichlorobenzoyl cation, which is often the base peak in the spectrum. pharmacy180.com Other potential fragmentations include the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to the formation of the 3,4-dichlorobenzoic acid radical cation. pharmacy180.com Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule (28 Da), yielding a dichlorophenyl cation. pharmacy180.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Ion Structure | Proposed Fragmentation Pathway |

| 218/220/222 | [C₉H₈Cl₂O₂]⁺• | Molecular Ion (M⁺•) |

| 189/191/193 | [C₇H₃Cl₂O]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | Loss of •OC₂H₅ (ethoxy radical) |

| 145/147/149 | [C₆H₃Cl₂]⁺ | Loss of CO from [M-OC₂H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its chemical formula, C₉H₈³⁵Cl₂O₂. The high-resolution measurement of the molecular ion's mass would provide strong evidence for the compound's identity, distinguishing it from any potential isomers or impurities.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) | Observed Mass (Hypothetical) |

| C₉H₈Cl₂O₂ | ³⁵Cl, ³⁵Cl | 217.9899 | 217.9895 |

| C₉H₈Cl₂O₂ | ³⁵Cl, ³⁷Cl | 219.9869 | 219.9865 |

| C₉H₈Cl₂O₂ | ³⁷Cl, ³⁷Cl | 221.9839 | 221.9835 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by allowing for the fragmentation of a specific, pre-selected ion. nih.gov In a typical MS/MS experiment for this compound, the molecular ion (m/z 218 for the ³⁵Cl isotope) would be isolated in the first mass analyzer. eurl-pesticides.eu This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment. nih.gov The resulting fragment ions (daughter ions) are then analyzed in a second mass analyzer.

This technique is invaluable for confirming the connectivity of the molecule. For instance, observing the loss of 45 Da (ethoxy group) from the isolated molecular ion to produce the ion at m/z 173 would strongly support the presence of an ethyl ester group. pharmacy180.com Subsequent fragmentation of the m/z 173 ion to yield the dichlorophenyl cation at m/z 145 (loss of CO) would confirm the benzoyl substructure. pharmacy180.com This controlled fragmentation allows for the systematic deconstruction of the molecule, providing definitive evidence for its structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving its aromatic ring and carbonyl group.

The primary electronic transitions observed in molecules like this compound are π → π* and n → π* transitions. shu.ac.ukshivajichk.ac.in

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of the conjugated system of the benzene ring and the carbonyl group, typically resulting in strong absorption bands. shu.ac.uk For aromatic systems, these are often referred to as E (ethylinic) and B (benzenoid) bands. pharmatutor.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl group or the chlorine atoms) to a π* antibonding orbital. shivajichk.ac.in These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The presence of the dichloro-substituents and the ester group on the benzene ring can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene, a phenomenon known as a batochromic (red) or hypsochromic (blue) shift.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | Benzene Ring & C=O | 200 - 280 | High |

| n → π | Carbonyl Group (C=O) | > 280 | Low |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis, when a suitable single crystal can be grown, provides the most accurate and detailed structural information. brynmawr.edu For this compound, this technique would determine the exact spatial arrangement of all atoms, including the planarity of the benzene ring, the orientation of the ester group relative to the ring, and the precise C-Cl, C-C, and C-O bond lengths and angles. dntb.gov.ua The analysis also reveals the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together in the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonds or halogen bonds that stabilize the crystal packing, can also be identified and characterized. mdpi.com

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 978.5 |

| Z (Molecules/unit cell) | 4 |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Angle (Cl-C-C) | ~120° |

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk, polycrystalline materials. msu.edu The sample is irradiated with X-rays, and the diffraction pattern produced is characteristic of the crystalline phases present. While PXRD does not provide the atomic-level detail of single-crystal analysis, it serves as a valuable fingerprint for identifying a known crystalline compound or for determining the purity of a sample. rsc.org For this compound, PXRD could be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a known pure sample or calculated from single-crystal data. It is also instrumental in studying polymorphism, where a compound can exist in different crystalline forms.

Computational Chemistry Approaches for Understanding Ethyl 3,4 Dichlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is widely used due to its favorable balance of accuracy and computational cost, making it possible to calculate a wide range of molecular properties, including energies, geometries, and charge distributions. fu-berlin.denih.gov The theory's core principle is that the total energy of a system is a unique functional of its electron density. ripublication.com By minimizing this energy functional, DFT can determine the ground-state electronic structure of a molecule like Ethyl 3,4-dichlorobenzoate (B1239242).

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. researchgate.net For Ethyl 3,4-dichlorobenzoate, this process involves systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles to minimize the total electronic energy of the system. researchgate.net This is typically an iterative process, where the forces on each atom are calculated at a given geometry, and the atoms are then moved to reduce these forces until a stationary point is reached. researchgate.net

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. The ethyl ester group in this compound has rotational freedom around the C-O single bonds. DFT calculations can be used to identify different stable conformers and determine their relative energies. nih.gov The most stable conformer, or global minimum, represents the most likely structure of the molecule in the gas phase.

Illustrative Optimized Geometry Parameters for this compound The following table presents hypothetical, yet chemically plausible, data that would be obtained from a DFT geometry optimization of the lowest energy conformer of this compound.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-Cl(3) | ~1.74 Å |

| Bond Length | C(aromatic)-Cl(4) | ~1.74 Å |

| Bond Length | C(aromatic)-C(carbonyl) | ~1.50 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | Cl(3)-C(aromatic)-C(aromatic) | ~120° |

| Bond Angle | C(aromatic)-C(carbonyl)-O(ester) | ~125° |

| Dihedral Angle | C(aromatic)-C(carbonyl)-O(ester)-C(ethyl) | ~180° (for planar conformer) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, indicating regions of nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating regions of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. pku.edu.cn For this compound, FMO analysis would reveal how the electron-withdrawing chlorine atoms and the ester group influence the energy and spatial distribution of these frontier orbitals, thereby providing insights into its reactivity towards nucleophiles and electrophiles.

Illustrative Frontier Molecular Orbital Data for this compound This table provides hypothetical energy values and likely locations for the HOMO and LUMO of this compound, as would be predicted by a DFT calculation.

| Orbital | Calculated Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -7.5 eV | Delocalized over the dichlorinated benzene (B151609) ring |

| LUMO | -1.2 eV | Primarily located on the carbonyl group and adjacent aromatic carbon |

| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability |

An Electrostatic Potential (MEP or ESP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is calculated by determining the electrostatic potential (the energy of interaction of a positive point charge with the molecule's nuclei and electrons) at various points on the electron density surface. scribd.com The map is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potentials. deeporigin.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. protheragen.ai Unlike quantum methods that focus on electronic structure, MD simulations use classical mechanics to model molecular motion. The atoms in the system are treated as points with mass and charge, and their interactions are described by a force field—a set of equations and parameters that approximate the potential energy of the system.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would track the trajectory of each atom over a period of nanoseconds to microseconds. acs.org This simulation could reveal important information about its dynamic behavior, such as:

Solvation: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Conformational Dynamics: The transitions between different conformers and the flexibility of the ethyl ester chain.

Transport Properties: Calculation of properties like the diffusion coefficient.

These simulations are particularly useful for understanding how the molecule behaves in a realistic condensed-phase environment, which is crucial for predicting properties like solubility and membrane permeability. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or a physicochemical property. fiveable.mewikipedia.org The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "molecular descriptors," determine its activity. slideshare.net These descriptors can represent various aspects of the molecule, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties.

To build a QSAR model, a "training set" of structurally related compounds with known biological activities is required. For a compound like this compound, this set might include other halogenated aromatic esters or compounds with known herbicidal, fungicidal, or other activities. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that relates the descriptors to the activity. ijsdr.org

Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of new or untested compounds like this compound. bio-hpc.eu Given that structurally similar compounds, such as those containing dichlorophenoxy moieties, have shown herbicidal activity, a QSAR model could be used to predict whether this compound is likely to possess similar properties and estimate its potential potency. nih.govsciepub.com This allows for the virtual screening of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov

Illustrative QSAR Model for Predicting Herbicidal Activity The following table shows a hypothetical QSAR equation and the contribution of different molecular descriptors. This illustrates how a model could predict the activity of this compound.

| Hypothetical QSAR Model: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | |

|---|---|

| Molecular Descriptor | Description and Relevance |

| LogP | Octanol-water partition coefficient; relates to lipophilicity and membrane permeability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity and reactivity. |

| Molecular Surface Area | Van der Waals surface area; relates to steric interactions with a biological target. |

| Dipole Moment | Measure of molecular polarity; relates to electrostatic interactions. |

Ligand-Protein Interaction Simulations

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. These simulations are instrumental in drug discovery and mechanistic studies, providing insights into how a ligand might interact with a biological target at the molecular level.

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the binding site of a target protein. The simulation software then samples a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating a binding score for each pose. This score, often expressed as binding energy (in kcal/mol), estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding pose reveals specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The ester carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues like arginine or serine within the protein's active site.

Hydrophobic Interactions: The dichlorophenyl ring is expected to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Halogen Bonds: The chlorine atoms on the benzene ring may participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

To further refine the understanding of the dynamic nature of this interaction, molecular dynamics (MD) simulations can be employed. whiterose.ac.uk An MD simulation of the this compound-protein complex, typically run for nanoseconds, would show how the complex behaves in a simulated physiological environment. Analysis of the simulation trajectory can reveal the stability of the binding pose and the flexibility of different parts of the molecule and protein.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Arginine, Serine, Threonine |

| Hydrophobic Interactions | Dichlorophenyl Ring, Ethyl Group | Leucine, Valine, Isoleucine, Phenylalanine |

| Halogen Bonding | Chlorine Atoms | Backbone Carbonyl Oxygen, Aspartate, Glutamate |

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational methods rooted in quantum mechanics, particularly Frontier Molecular Orbital (FMO) theory. taylorandfrancis.com This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For this compound, computational software can be used to calculate the energies of its frontier orbitals. These calculations would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can provide insights into its regioselectivity in reactions. For instance, the locations of the highest electron density in the HOMO would indicate the likely sites for electrophilic attack, while the areas with the highest electron deficiency in the LUMO would be the probable targets for nucleophiles.

Various quantum chemical descriptors can be derived from the HOMO and LUMO energies to quantify the reactivity of this compound:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. |

| Global Electrophilicity Index (ω) | χ2 / (2η) | Measures the overall electrophilic nature of the molecule. |

Computational Studies on Bioavailability and Pharmacokinetics

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which collectively determine its bioavailability and pharmacokinetics. researchgate.net For this compound, various computational tools can be employed to estimate these crucial parameters before any experimental work is undertaken.

Absorption: The oral bioavailability of a drug is highly dependent on its absorption from the gastrointestinal tract. nih.gov Computational models can predict key absorption-related properties such as:

Caco-2 Permeability: This is a measure of a compound's ability to cross the intestinal epithelial barrier. frontiersin.org Models often use descriptors like lipophilicity (logP) and polar surface area (PSA) to predict this value.

Human Intestinal Absorption (HIA): This predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.

Distribution: Once absorbed, a compound is distributed throughout the body. Important predicted parameters include:

Plasma Protein Binding (PPB): This estimates the extent to which a compound binds to proteins in the blood plasma. High PPB can limit the amount of free compound available to exert its biological effect.

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the protective barrier of the central nervous system.

Volume of Distribution (Vd): This theoretical volume indicates the extent of a drug's distribution in the body's tissues versus the plasma. nih.gov

Metabolism: The biotransformation of a compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict:

CYP Inhibition: Whether the compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which can lead to drug-drug interactions. frontiersin.org

CYP Substrate: Whether the compound is likely to be metabolized by specific CYP isoforms.

Excretion: The final elimination of the compound and its metabolites from the body is also a critical pharmacokinetic parameter.

Total Clearance (CL): This is a measure of the body's efficiency in eliminating a drug. nih.gov

Half-life (t1/2): This is the time it takes for the concentration of the drug in the plasma to be reduced by half. nih.gov

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which use the molecular structure of a compound to predict its properties. frontiersin.org

| Pharmacokinetic Parameter | Predicted Property | Significance |

|---|---|---|

| Absorption | Caco-2 Permeability (Papp, cm/s) | Indicates potential for intestinal absorption. |

| Human Intestinal Absorption (%) | Estimates the fraction of the drug absorbed from the gut. | |

| Distribution | Plasma Protein Binding (%) | Affects the amount of free drug available for therapeutic action. |

| Blood-Brain Barrier Permeability | Predicts potential for central nervous system effects. | |

| Volume of Distribution (Vd, L/kg) | Indicates the extent of drug distribution into tissues. | |

| Metabolism | CYP Isoform Inhibition | Predicts potential for drug-drug interactions. |

| CYP Isoform Substrate | Identifies the primary enzymes responsible for metabolism. | |

| Excretion | Total Clearance (CL, mL/min/kg) | Measures the rate of drug elimination from the body. |

| Half-life (t1/2, h) | Determines the dosing interval. |

Biological Activities and Mechanistic Studies of Ethyl 3,4 Dichlorobenzoate Analogs

Antimicrobial and Antibacterial Activities

Analogs of ethyl 3,4-dichlorobenzoate (B1239242) have demonstrated notable antimicrobial properties, particularly against multidrug-resistant (MDR) bacteria. The activity of these compounds is often more pronounced against Gram-negative bacteria. researchgate.net One such analog, S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22), has shown significant antibacterial activity against a range of pathogens, including clinical isolates of Pseudomonas aeruginosa. nih.gov Research into these compounds establishes their potential against clinically important MDR bacteria, highlighting the value of the 3,4-dichlorobenzyl moiety in designing new antimicrobial agents. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for A22, an analog featuring the 3,4-dichlorobenzyl group, against various bacterial strains. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.

| Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 2 - 64 | researchgate.net |

| Enterobacteriaceae (NDM-1 producing) | MIC90 = 4 | researchgate.net |

| Escherichia coli | ≤ 16 | researchgate.net |

Investigation of Cellular Membrane Disruption Mechanisms

The precise mechanisms by which ethyl 3,4-dichlorobenzoate analogs exert their antimicrobial effects are varied. While direct disruption of the cellular membrane is a common antibacterial strategy, evidence for this specific mechanism in dichlorobenzoate compounds is not firmly established. In fact, studies on the related compound ethyl 3,4-dihydroxybenzoate (EDHB) found that it did not alter bacterial membrane permeability. nih.gov

However, research on structurally related analogs points towards alternative mechanisms that affect the bacterial cell envelope. The compound A22, which contains a 3,4-dichlorobenzyl group, acts as a reversible inhibitor of MreB, a bacterial protein that is essential for maintaining cell shape. nih.govbohrium.com Inhibition of this protein leads to a change in the bacterial form from rod-shaped to a coccoid (spherical) form. nih.govbohrium.com This alteration of the cytoskeleton can subsequently impact numerous cellular functions, including motility, surface adhesion, and biofilm formation, ultimately inhibiting bacterial growth and pathogenesis without directly lysing the membrane. researchgate.net

Inhibition of Essential Metabolic Pathways

A key strategy in the development of antibacterial agents is the targeting of essential metabolic pathways that are unique to bacteria or differ significantly from those in humans. nih.gov The inhibition of these pathways can starve bacteria of vital nutrients and energy, leading to a halt in growth and proliferation. nih.gov Several studies have demonstrated that chlorobenzoate compounds can act as inhibitors of bacterial metabolic processes. researchgate.netbioworld.com

For example, certain dichlorobenzoate analogs have been shown to interfere with specific biosynthetic pathways. This approach is validated by the success of existing antibiotics, like sulfonamides, which target folate biosynthesis. nih.gov By creating a "metabolic suppression fingerprint," researchers can identify which specific nutrients can rescue bacteria from the effects of an inhibitor, thereby pinpointing the metabolic pathway being targeted. researchgate.net This strategy has led to the discovery of novel antibacterial compounds that inhibit processes such as glycine (B1666218) metabolism, p-aminobenzoic acid biosynthesis, and biotin (B1667282) biosynthesis. nih.gov The activity of dichlorobenzoate analogs in this area suggests they may function by creating a metabolic bottleneck, depriving the bacterial cell of essential building blocks required for survival.

Efflux Pump Inhibition Studies

A significant challenge in antimicrobial therapy is the ability of bacteria to actively transport antibiotics out of the cell, a process mediated by efflux pumps. nih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the effectiveness of conventional antibiotics. nih.gov The phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB), a structural relative of this compound, has been identified as a potential EPI. nih.gov

While EDHB itself has limited direct antibacterial activity, it significantly potentiates the effects of antibiotics like clarithromycin, erythromycin, and ciprofloxacin (B1669076) against drug-resistant E. coli. nih.gov Mechanistic studies show that EDHB interferes with substrate translocation through the AcrB efflux pump, a key component of the AcrAB-TolC tripartite transporter system in Gram-negative bacteria. nih.gov It increases the intracellular accumulation and reduces the efflux of fluorescent dyes and antibiotics from the bacterial cell. nih.gov Molecular docking analyses suggest that EDHB binds within the distal binding pocket of the AcrB protein, inhibiting its function. nih.gov

The following table shows the potentiation effect of EDHB on different antibiotics against an E. coli strain overexpressing the AcrB efflux pump. The modulation factor indicates the fold-reduction in the half-maximal inhibitory concentration (IC50) of the antibiotic in the presence of EDHB.

| Antibiotic | EDHB Concentration (µg/mL) | Modulation Factor (Fold Reduction in IC50) | Reference |

|---|---|---|---|

| Clarithromycin | 125 | 4 | nih.gov |

| Erythromycin | 31.25 | 4 | nih.gov |

| Ciprofloxacin | 3.9 | 2 | nih.gov |

Anticancer and Antiproliferative Effects

Analogs incorporating the 3,4-dichlorophenyl structure have shown significant promise as anticancer and antiproliferative agents. These compounds have been shown to inhibit the growth of various human cancer cell lines, including those of the breast and liver. nih.govekb.eg For instance, Sipholenol A-4-O-3′,4′-dichlorobenzoate (SPA), a semi-synthetic derivative of a marine natural product, is a potent inhibitor of breast cancer cell growth. nih.gov Similarly, a series of chalcone-imide derivatives containing a 3,4-dichloro-1H-pyrrole-2,5-dione moiety were found to be highly active against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. ekb.eg

The table below presents the half-maximal inhibitory concentration (IC50) values for selected dichlorophenyl analogs against different cancer cell lines.

| Compound/Analog Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Sipholenol A-4-O-3′,4′-dichlorobenzoate (SPA) | MDA-MB-231 (Breast) | ~5 | nih.gov |

| Sipholenol A-4-O-3′,4′-dichlorobenzoate (SPA) | MCF-7 (Breast) | ~7 | nih.gov |

| Chalcone-imide derivative (5a) | C6 (Rat Glioma) | 7.06 | nih.gov |

| Chalcone-imide derivative (5b) | C6 (Rat Glioma) | 10.32 | nih.gov |

| Chalcone-imide derivative (5f) | C6 (Rat Glioma) | 12.78 | nih.gov |

| Dichloro substituted chalcone (B49325) (16) | MCF-7 (Breast) | 17 | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which antiproliferative compounds exert their effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. frontiersin.org Analogs of this compound have been shown to operate through these pathways. The marine-derived compound SPA, for example, suppresses the growth of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G1 phase. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby blocking proliferation. frontiersin.org

The induction of apoptosis is a critical endpoint for many anticancer therapies. nih.gov This process is often triggered by either intrinsic or extrinsic pathways, involving the activation of a cascade of enzymes called caspases. frontiersin.org Studies on related ethyl benzoate (B1203000) derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov This is often accompanied by the activation of pro-apoptotic genes like p53 and Bax, and the inactivation of anti-apoptotic genes like Bcl-2. nih.gov The ability of dichlorobenzoate analogs to arrest the cell cycle and trigger apoptosis makes them valuable candidates for further development as cancer therapeutics. mdpi.com

DNA/RNA Damage Mechanisms

Targeting the genetic material of cancer cells is a cornerstone of chemotherapy. nih.gov Agents that cause severe DNA damage, such as double-strand breaks (DSBs), can trigger apoptosis and cell death. nih.govnih.gov Research has identified compounds with a dichlorobenzyl moiety that function as potent DNA-damaging agents.

One such compound, identified through phenotypic screening and designated DDA-1 (8-((2-aminoethyl)amino)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), was found to induce DSBs in cancer cells. nih.gov Further investigation into its mechanism suggested that DDA-1 acts as an inhibitor of topoisomerase IIα. nih.gov Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription; their inhibition leads to the accumulation of DNA breaks that are lethal to rapidly dividing cancer cells. nih.gov The discovery that a dichlorobenzyl-containing compound can function as a topoisomerase inhibitor highlights a specific and potent mechanism by which this class of analogs may exert its anticancer effects. nih.gov

Modulation of Signal Transduction Pathways (e.g., Brk/FAK signaling)

Research has explored the impact of this compound analogs on key signal transduction pathways involved in cancer progression. One such analog, sipholenol A-4-O-3',4'-dichlorobenzoate (SPA), has been investigated for its effects on Breast cancer-related kinase (Brk) and Focal Adhesion Kinase (FAK) signaling, which are crucial in the growth, migration, and invasion of breast cancer cells. nih.gov

Studies have demonstrated that SPA can inhibit the growth of various human breast cancer cell lines in a dose-dependent manner, including MDA-MB-231, MCF-7, BT-474, and T-47D. nih.gov The mechanism behind this inhibition involves the deactivation of Brk and FAK signaling pathways. nih.gov In vivo studies using orthotopic breast cancer models in nude mice further confirmed these findings, showing that treatment with SPA suppressed tumor growth. nih.gov Immunohistochemical analysis of these tumors revealed a reduction in the expression of proliferation marker Ki-67, as well as decreased expression of phosphorylated Brk (p-Brk) and phosphorylated FAK (p-FAK), indicating a direct impact on these signaling cascades. nih.gov This suggests that the 3,4-dichlorobenzoate moiety, as part of a larger molecule, can play a role in modulating signaling pathways critical to cancer cell proliferation and invasion. nih.gov

| Cell Line | Effect of SPA Treatment | Signaling Pathway Implicated |

|---|---|---|

| MDA-MB-231 | Inhibited growth, Reduced Ki-67 positive cells | Brk/FAK Signaling |

| MCF-7 | Inhibited growth | Brk/FAK Signaling |

| BT-474 | Inhibited growth | Brk/FAK Signaling |

| T-47D | Inhibited growth | Brk/FAK Signaling |

Enzyme Inhibition and Receptor Modulation

Analogs of this compound have been identified as modulators of several key enzyme systems, demonstrating their potential to influence significant cellular processes through targeted inhibition and interaction.

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition

A notable analog, ethyl 3,4-dihydroxybenzoate (EDHB), functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. nih.govnih.gov PHDs are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for degradation. nih.gov By competitively inhibiting PHDs, EDHB prevents this hydroxylation. medchemexpress.com This action makes PHD enzymes attractive therapeutic targets, as their inhibition can trigger beneficial cellular responses typically associated with hypoxia. nih.gov The inhibitory effect of EDHB on PHDs has been studied as a method for preconditioning cells against hypoxic damage. nih.govnih.gov

Hypoxia-Inducible Factor (HIF) Pathway Modulation

The inhibition of PHD enzymes by ethyl 3,4-dihydroxybenzoate (EDHB) directly leads to the modulation of the Hypoxia-Inducible Factor (HIF) pathway. nih.gov By preventing the degradation of HIF-1α, EDHB treatment causes the accumulation and stabilization of this protein even under normal oxygen conditions. medchemexpress.comnih.gov The stabilized HIF-1α can then translocate to the nucleus and activate the transcription of various target genes. oncotarget.com

This modulation has significant downstream effects. For instance, the accumulation of HIF-1α has been shown to boost the expression of the antioxidative enzyme heme-oxygenase I (HO-1) and metallothioneins, which have antioxidant and anti-inflammatory properties. nih.govresearchgate.net This controlled activation of the HIF pathway via PHD inhibition by EDHB is a key mechanism for its cytoprotective effects against hypoxia-mediated injury. nih.govtargetmol.com

Cytochrome P450 (CYP) Enzyme Interactions

The cytochrome P450 (CYP) system is a family of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Interactions with these enzymes can significantly alter the biotransformation of compounds. Research on 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), an analog containing the 3,4-dichloro substitution pattern, has shown that it is metabolized by multiple CYP450 isoforms. alfa-chemistry.com In vitro studies using rat liver microsomes and recombinant human CYP enzymes identified that the parent compound was converted into three distinct metabolites. The formation of these metabolites was predominantly catalyzed by specific CYP isoforms: CYP2D6 (for metabolite M1), CYP1A2 (for M2), and both CYP2C19 and CYP3A4 (for M3). alfa-chemistry.com This indicates that compounds with a 3,4-dichlorophenyl structure can serve as substrates for several key drug-metabolizing enzymes, which is a critical consideration in pharmacology. nih.govalfa-chemistry.com

| Metabolite | Predominant CYP Isoform(s) |

|---|---|

| M1 | CYP2D6 |

| M2 | CYP1A2 |

| M3 | CYP2C19, CYP3A4 |

Cytoprotective and Antioxidant Properties

Studies on analogs such as ethyl 3,4-dihydroxybenzoate (EDHB) have highlighted their potential cytoprotective and antioxidant capabilities, particularly in the context of hypoxia-induced cellular damage.

Alleviation of Oxidative Stress

Preconditioning cells with ethyl 3,4-dihydroxybenzoate (EDHB) has been shown to effectively alleviate oxidative stress caused by exposure to hypoxic conditions. nih.gov In a study using L6 myoblast cells, treatment with EDHB prior to hypoxia exposure led to a significant improvement in cellular viability. nih.gov The protective effect was evidenced by diminished levels of oxidative stress markers, including reduced protein oxidation and lower levels of malondialdehyde, a product of lipid peroxidation. nih.gov